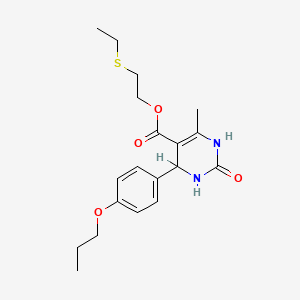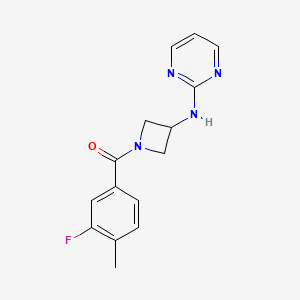
4-(1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoic acid” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . Triazoles are known for their versatile biological activities . The compound also contains a benzoic acid moiety and a chlorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole ring, the benzoic acid group, and the chlorophenyl group. These functional groups could potentially influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the triazole ring, the benzoic acid group, and the chlorophenyl group. The triazole ring might participate in reactions with electrophiles or nucleophiles. The carboxylic acid group could potentially undergo reactions typical for carboxylic acids, such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylic acid group could potentially increase its solubility in polar solvents . The chlorophenyl group might contribute to increased lipophilicity .Wissenschaftliche Forschungsanwendungen
Synthesis of Benzamides
Benzamides are synthesized through direct condensation of benzoic acids and amines . This compound, being a derivative of benzoic acid, can be used in the synthesis of benzamides. Benzamides are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .
Pharmaceutical Applications
Many drug molecules prepared by pharmaceutical companies are attached to an amide group . This compound, having an amide group, could potentially be used in the synthesis of various drugs. For example, amides are in the structures of potential drug compounds such as loperamide (antidiarrheal), acetaminophen (analgesic), lidocaine (local anesthetic), atorvastatin (cholesterol-lowering), lisinopril (inhibitor of angiotensin converting enzyme), valsartan (blockade of angiotensin-II receptors), sorafenib and diltiazem (calcium channel blockers used in the treatment of angina and hypertension), and lipitor and vyvanse, which have been widely used for the treatment of cancer, hypercholesterolemia, and juvenile hyperactivity, respectively .
Industrial Applications
Amide compounds are also widely used in industries such as paper, plastic, and rubber . This compound, being an amide, could potentially be used in these industries.
Agricultural Applications
Amide compounds are also used in agricultural areas . This compound, being an amide, could potentially be used in agriculture.
Antiplatelet Activity
Amide derivatives also show antiplatelet activity . This compound, being an amide derivative, could potentially be used for its antiplatelet activity.
Synthesis of Copper (II) Complexes
Benzoic acid derivatives are widely used in various fields of chemistry and chemical technology . This compound, being a derivative of benzoic acid, could potentially be used in the synthesis of Copper (II) complexes .
Antimicrobial and Antitumor Activities
Derivatives of benzoic acid demonstrate a wide range of bioactivity . This compound, being a derivative of benzoic acid, could potentially be used for its antimicrobial and antitumor activities .
Synthesis of 1,3-Oxazol-5 (4 H)-ones
The 1,3-oxazol-5-ols exist in their corresponding 5-oxo tautomer, namely 1,3-oxazol-5 (4 H)-ones, which are also reported to display antimicrobial, antiviral, and trypanocidal properties . This compound, being a derivative of benzoic acid, could potentially be used in the synthesis of 1,3-oxazol-5 (4 H)-ones .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[[1-(4-chlorophenyl)-5-methyltriazole-4-carbonyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O3/c1-10-15(20-21-22(10)14-8-4-12(18)5-9-14)16(23)19-13-6-2-11(3-7-13)17(24)25/h2-9H,1H3,(H,19,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNSBNQKNMHEIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-amino-N-[(2-fluorophenyl)methyl]benzamide hydrochloride](/img/structure/B2602177.png)
![(7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2602178.png)

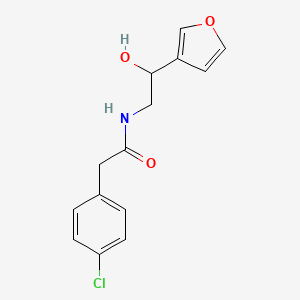

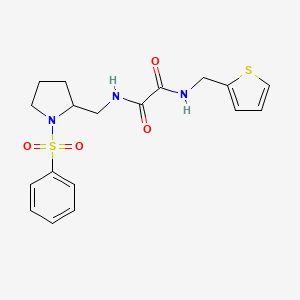
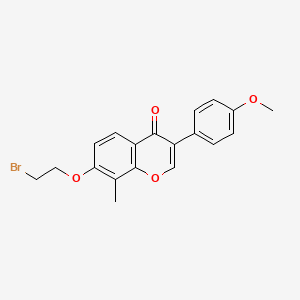
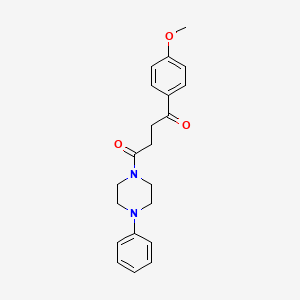
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(2-methoxyphenyl)propanamide](/img/structure/B2602189.png)
